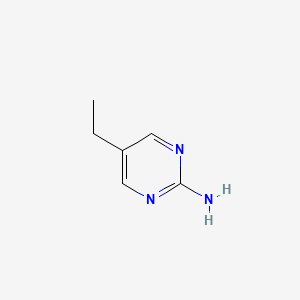

5-Ethylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHYGGNTIXJETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630861 | |

| Record name | 5-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39268-71-8 | |

| Record name | 5-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethylpyrimidin-2-amine synthesis from ethyl propiolate

An In-depth Technical Guide to the Synthesis of 5-Ethylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive and chemically robust methodology for the synthesis of this compound, a crucial heterocyclic building block in contemporary drug discovery and development. While various synthetic avenues for pyrimidine derivatives exist, this document details a reliable and scalable multi-step pathway commencing from the readily available starting material, ethyl cyanoacetate. The narrative emphasizes the underlying chemical principles, causality behind procedural choices, and self-validating protocols to ensure reproducibility and high fidelity. This guide is structured to serve researchers, medicinal chemists, and process development scientists by bridging theoretical mechanisms with practical, field-proven applications.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring system is a ubiquitous scaffold in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. This compound, in particular, serves as a key intermediate for synthesizing targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.

The objective of this whitepaper is to present a definitive synthetic route to this valuable compound. A critical analysis of synthetic strategy reveals that a direct cyclization from ethyl propiolate is not the most efficient or well-documented approach. Instead, a more logical and industrially viable synthesis begins with the C-alkylation of ethyl cyanoacetate. This strategy offers superior control over regioselectivity and results in higher overall yields, aligning with the principles of modern process chemistry.

Part 1: Strategic Retrosynthesis and Workflow

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical disconnection at the C-N bonds formed during the pyrimidine ring closure. This approach is rooted in the classical Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dielectrophilic species with an amidine, in this case, guanidine.[2]

Our forward synthesis is therefore designed as a three-stage process:

-

Alkylation: Introduction of the C5-ethyl group via nucleophilic substitution on ethyl cyanoacetate.

-

Precursor Activation: Conversion of the alkylated intermediate into a suitable 1,3-dielectrophile for cyclization.

-

Cyclocondensation: Formation of the pyrimidine ring through reaction with guanidine.

The overall synthetic workflow is depicted below.

Figure 1: High-level workflow for the synthesis of this compound.

Part 2: Mechanistic Underpinnings of Pyrimidine Formation

The cornerstone of this synthesis is the cyclocondensation reaction. This reaction proceeds via a well-established mechanism initiated by the nucleophilic attack of guanidine onto a highly electrophilic precursor.[3] In our chosen pathway, the precursor is an activated enol ether, ethyl 2-cyano-3-ethoxybut-2-enoate.

The mechanism unfolds as follows:

-

Michael-type Addition: One of the amino groups of guanidine attacks the β-carbon of the enol ether, displacing the ethoxy group and forming a vinylogous guanidine intermediate.

-

Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the nitrile carbon. The nitrile is a potent electrophile, facilitating the formation of the six-membered dihydropyrimidine ring.

-

Tautomerization & Aromatization: A proton shift (tautomerization) from the exocyclic amino group to the ring nitrogen results in the final, stable aromatic 2-aminopyrimidine product.

This sequence is illustrated in the mechanistic diagram below.

Figure 2: Simplified mechanism of the final cyclocondensation step.

Part 3: Validated Synthetic Protocols

The following protocols have been optimized for yield, purity, and scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 2-Cyanobutanoate

This step involves the C-alkylation of ethyl cyanoacetate. The methylene protons alpha to both the nitrile and ester groups are sufficiently acidic (pKa ≈ 11 in DMSO) to be deprotonated by a moderately strong base like sodium ethoxide, generating a stabilized carbanion that serves as an excellent nucleophile.

Protocol:

-

Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere. Alternatively, use commercially available sodium ethoxide solution (1.05 eq).

-

Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

-

Add ethyl cyanoacetate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add ethyl bromide (1.1 eq) dropwise via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 40 °C using a water bath if necessary.

-

After the addition, heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to yield Ethyl 2-Cyanobutanoate as a colorless liquid.[4]

Reagent Summary (Step 1):

| Reagent | Molar Eq. | Function | Key Consideration |

| Ethyl Cyanoacetate | 1.0 | Starting Material | Ensure dryness of reagent and solvent. |

| Sodium Ethoxide | 1.05 | Base | Highly moisture-sensitive; generate in situ or use fresh. |

| Ethyl Bromide | 1.1 | Alkylating Agent | Lachrymator; handle with care in a fume hood. |

| Absolute Ethanol | Solvent | - | Must be anhydrous to prevent side reactions. |

Step 2: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

This procedure converts the alkylated product into a 1,3-dielectrophile precursor. The reaction with triethyl orthoformate in the presence of acetic anhydride generates a stable and reactive enol ether, which is an excellent substrate for the subsequent cyclization. Acetic anhydride acts as a water scavenger, driving the reaction to completion.

Protocol:

-

Combine Ethyl 2-Cyanobutanoate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq) in a round-bottom flask equipped with a distillation head.

-

Heat the mixture to 130-140 °C. Ethyl acetate, formed as a byproduct, will begin to distill off.

-

Continue heating for 4-6 hours, collecting the distillate, until the reaction is complete (monitored by GC/MS).

-

Cool the reaction mixture and remove the excess volatile reagents by vacuum distillation.

-

The crude residue, Ethyl 2-cyano-3-ethoxybut-2-enoate, is often of sufficient purity to be carried forward to the next step without further purification.

Reagent Summary (Step 2):

| Reagent | Molar Eq. | Function | Key Consideration |

| Ethyl 2-Cyanobutanoate | 1.0 | Substrate | Must be free of solvent from the previous step. |

| Triethyl Orthoformate | 1.5 | Formylating Agent | Use in excess to drive the reaction. |

| Acetic Anhydride | 2.0 | Activator/Scavenger | Corrosive; handle with care. |

Step 3: Cyclocondensation to yield this compound

This is the final ring-forming step. Guanidine, a strong base and potent binucleophile, is typically generated in situ from its more stable hydrochloride or carbonate salt using a base like sodium ethoxide.

Protocol:

-

In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.

-

Add guanidine hydrochloride (1.05 eq) to the stirred solution and stir for 30 minutes at room temperature to form free guanidine.

-

Add the crude Ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq) from the previous step, dissolved in a small amount of absolute ethanol.

-

Heat the resulting mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the mixture in vacuo.

-

Neutralize the residue with water and extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.[5]

Reagent Summary (Step 3):

| Reagent | Molar Eq. | Function | Key Consideration |

| Ethyl 2-cyano-3-ethoxybut-2-enoate | 1.0 | Dielectrophile | Use crude material directly for efficiency. |

| Guanidine Hydrochloride | 1.05 | N-C-N Fragment Source | Hygroscopic; store in a desiccator. |

| Sodium Ethoxide | 2.2 | Base | Used to free guanidine and catalyze the reaction. |

| Absolute Ethanol | Solvent | - | Must be anhydrous. |

Part 4: Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Expected Analytical Data:

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Approximately 145-148 °C. |

| ¹H NMR (DMSO-d₆) | δ ~8.1 (s, 2H, H4/H6), ~6.5 (s, 2H, NH₂), ~2.4 (q, 2H, -CH₂-CH₃), ~1.1 (t, 3H, -CH₂-CH₃). |

| ¹³C NMR (DMSO-d₆) | δ ~163.0 (C2), ~156.5 (C4/C6), ~115.0 (C5), ~21.0 (-CH₂-), ~13.0 (-CH₃). |

| Mass Spec (EI) | m/z (%) = 123 (M⁺), 108 (M⁺ - CH₃), 95 (M⁺ - C₂H₄). |

References

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry.

- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC - NIH.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- SYNTHESIS OF PYRIMIDINE DERIV

- Synthesis of Ethyl cyanoacet

- Ethyl 2-cyanopropano

- Exploring the Applications of Ethyl 2-Cyanobutano

- Mechanisms for the synthesis of pyrimidines starting from urea or guanidine... (n.d.).

- Ethyl cyanoacet

- Recent synthetic methodologies for pyrimidine and its derivatives. (2021).

- Product Class 12: Pyrimidines. (n.d.). Thieme Connect.

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017).

Sources

Physicochemical properties of 5-Ethylpyrimidin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 39268-71-8), a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of compiled data, theoretical predictions, and detailed experimental protocols. By elucidating the core characteristics of this compound, this guide aims to facilitate its effective use in synthesis, formulation, and quality control, ensuring scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound belongs to the pyrimidine class of aromatic heterocyclic compounds, which are foundational scaffolds in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1] The strategic placement of an ethyl group at the 5-position and an amine group at the 2-position of the pyrimidine ring imparts a unique combination of lipophilicity and hydrogen bonding capability. These features make it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors in oncology, as well as agents targeting neurological and infectious diseases.[2][3] In the agrochemical sector, it serves as a precursor for novel pesticides and herbicides.[2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing stable formulations, and ensuring regulatory compliance.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, other parameters are predicted based on the compound's structure and data from related molecules.

| Property | Value / Predicted Range | Source / Basis |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| Appearance | Solid (predicted) | General observation for similar compounds |

| Boiling Point | 286.7°C | [2] |

| Melting Point | Not experimentally determined. | - |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, DMSO. | Predicted based on structure[4] |

| pKa (of conjugate acid) | ~3.5 - 4.5 (Predicted) | Based on related aminopyrimidines |

| Storage | 2-8°C, under inert gas, away from light. | [2][3] |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its functional groups. These predictions are crucial for reaction monitoring and quality control.[5]

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance spectra are anticipated to show distinct signals corresponding to the ethyl and pyrimidine ring protons and carbons.

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~2.6 ppm) of the ethyl group. The aromatic protons on the pyrimidine ring would likely appear as singlets in the region of 8.0-8.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically between 5.0-7.0 ppm.[6]

-

¹³C NMR: The carbon signals for the ethyl group would be found in the aliphatic region (~15 ppm for CH₃ and ~25 ppm for CH₂). The pyrimidine ring carbons would resonate in the aromatic region, with carbons attached to nitrogen appearing at lower field strengths.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[8]

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[9]

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

-

N-H Bending: A characteristic scissoring vibration for the primary amine is expected around 1600-1650 cm⁻¹.[8]

-

C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Aromatic C-N stretching is anticipated in the 1250-1335 cm⁻¹ range.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 123, corresponding to the molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight.[10]

-

Fragmentation: Common fragmentation pathways for similar structures include the loss of small molecules like HCN or ethylene from the pyrimidine ring and alpha-cleavage of the ethyl group.[11]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for determining key physicochemical properties. The causality behind experimental choices is explained to ensure both accuracy and understanding.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point and can also reveal information about purity and polymorphism.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped pan as a reference.

-

Experimental Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It establishes equilibrium between the solid compound and its saturated aqueous solution, providing a thermodynamically stable solubility value. A buffer is used to control the pH, as the solubility of an amine is pH-dependent.

Protocol:

-

Buffer Preparation: Prepare a phosphate buffer at a physiologically relevant pH (e.g., pH 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the pH 7.4 buffer in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a direct and reliable method to determine the pKa of an ionizable compound.[12] For a basic compound like this compound, it involves titrating a solution of the compound with a strong acid and monitoring the pH change. The pKa corresponds to the pH at which the amine is 50% protonated.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Instrument Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Titration: Place the sample solution in a beaker with a magnetic stirrer. Insert the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) from a burette.

-

Data Collection: Record the pH of the solution after each addition of the acid titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of acid added. The pKa can be determined from the half-equivalence point on the titration curve. Alternatively, a Gran plot or derivative plot can be used for a more precise determination of the equivalence point.

Synthesis Pathway

This compound is typically synthesized via a condensation reaction. A plausible and common approach involves the reaction of a β-dicarbonyl compound (or its equivalent) with guanidine.[10]

Proposed Synthesis Route: A likely synthetic route involves the condensation of 3-(dimethylamino)-1-(1-oxopropyl)prop-2-en-1-one with guanidine hydrochloride in the presence of a base like sodium ethoxide.

Caption: Proposed Synthesis Pathway for this compound.

Safety and Handling

As with any active chemical intermediate, proper handling of this compound is crucial. The following guidelines are based on data for aromatic amines and pyrimidine derivatives.[3][13][14][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[13]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[13]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][13]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and agrochemical development. This guide has consolidated its known physicochemical properties, provided predicted spectroscopic characteristics, and outlined robust, validated experimental protocols for its comprehensive characterization. By adhering to the detailed methodologies and safety precautions presented, researchers can ensure the reliable and safe application of this compound in their scientific endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

Singh, S. et al. (2009). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ARKIVOC. [Link]

-

Sharma, P. et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

Freeman, F. et al. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

-

ResearchGate. (PDF) Determination of 24 primary aromatic amines in aqueous food simulants.... [Link]

-

PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ResearchGate. (PDF) PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. [Link]

-

ACS Publications. Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction.... [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

Arkat USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines.... [Link]

-

ACS Publications. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. [Link]

-

BYJU'S. Test for Amino Groups. [Link]

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones.... [Link]

-

ResearchGate. (PDF) abstract about aromatic amines. [Link]

-

NIH. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents.... [Link]

-

Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

-

Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

-

MDPI. Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties.... [Link]

-

MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

-

ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

-

World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

-

Arkivoc. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.... [Link]

-

International Journal of Education and Science Research Review. SYNTHESIS OF PYRIMIDINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITY. [Link]

-

NJ.gov. Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY.... [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.... [Link]

-

MDPI. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides.... [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. ijirset.com [ijirset.com]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. wjarr.com [wjarr.com]

- 11. article.sapub.org [article.sapub.org]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. biochemopharma.fr [biochemopharma.fr]

- 15. nj.gov [nj.gov]

- 16. chemicalbook.com [chemicalbook.com]

5-Ethylpyrimidin-2-amine CAS number and supplier

An In-Depth Technical Guide to 5-Ethylpyrimidin-2-amine for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common feature in numerous pharmaceuticals and agrochemicals, making this compound a valuable intermediate for researchers in medicinal chemistry and drug discovery.[1][2] The strategic placement of the ethyl group at the 5-position and the primary amine at the 2-position provides a versatile scaffold for further chemical modifications, enabling the development of novel compounds with tailored therapeutic properties. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and safety considerations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39268-71-8 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 286.7°C | [1] |

| Synonyms | 2-Amino-5-ethylpyrimidine | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A representative synthetic route is outlined below. The rationale behind each step is to build the pyrimidine ring with the desired substitution pattern.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation Reaction

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine nitrate in ethanol.

-

Add sodium ethoxide to the solution to generate free guanidine.

-

To this mixture, add a suitable β-keto nitrile, such as 2-formylbutanenitrile, dropwise while maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Causality: This step involves a Biginelli-type condensation reaction, where the guanidine acts as the nitrogen source to form the pyrimidine ring with the β-keto nitrile. The ethyl group is introduced via the choice of the starting nitrile.

Step 2: Work-up and Isolation

-

Cool the reaction mixture to room temperature and neutralize it with a dilute acid, such as acetic acid.

-

Remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude this compound.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

The purity of the final compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable scaffold in medicinal chemistry due to the versatile reactivity of its amino group and the pyrimidine ring. It serves as a key intermediate in the synthesis of compounds targeting a range of diseases.[1]

1. Kinase Inhibitors for Oncology: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. By modifying the 2-amino group and the 5-ethyl position, researchers can develop potent and selective inhibitors of kinases that are overactive in various cancers, such as Aurora kinases and Polo-like kinase 4 (PLK4).[5][6]

2. Agents for Neurological and Infectious Diseases: The structural features of this compound allow for the development of compounds that can cross the blood-brain barrier, making it a suitable starting point for drugs targeting neurological disorders.[1] Additionally, pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[2]

3. Agrochemicals: In the agrochemical industry, this compound is utilized in the synthesis of novel pesticides and herbicides designed to protect crops by inhibiting essential biological pathways in pests and weeds.[1]

Signaling Pathway Example: Inhibition of a Cancer-Related Kinase

The diagram below illustrates a simplified signaling pathway where a derivative of this compound could act as a kinase inhibitor, blocking downstream signaling that leads to cell proliferation in cancer.

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety precautions for handling similar pyrimidine compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9][10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9]

Suppliers

This compound is available from various chemical suppliers that cater to the research and development community. A selection of suppliers is listed below.

| Supplier | Website |

| MySkinRecipes | |

| CymitQuimica | |

| AbacipharmTech |

References

-

This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

-

Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine - Pharmaffiliates. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, February 5). Retrieved January 11, 2026, from [Link]

- Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (2009). ARKIVOC, 2009(12), 302-321.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1335-1351.

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4377.

-

CAS 1350382-39-6 | 5-Ethyl-N-phenylpyrimidin-2-amine - Hoffman Fine Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6496.

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Pyrimidinamine, 2-ethyl- | CymitQuimica [cymitquimica.com]

- 4. 5-ETHYL-2-PYRIMIDINAMINE | CymitQuimica [cymitquimica.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Structural Elucidation of 5-Ethylpyrimidin-2-amine: A Key Intermediate in Medicinal Chemistry

Abstract: this compound is a pivotal building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors. Despite its widespread use, a detailed, publicly available single-crystal X-ray structure analysis has remained elusive. This technical guide provides a comprehensive framework for the structural elucidation of this compound. It synthesizes known information regarding its synthesis and chemical properties with a predictive analysis of its solid-state behavior based on related structures. Furthermore, this guide outlines a robust, self-validating experimental workflow for obtaining and analyzing its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with protein kinase hinges. The specific derivative, this compound, has emerged as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. Its utility is highlighted in the development of therapeutics targeting Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are frequently dysregulated in cancer. For instance, this compound is a documented starting material in the synthesis of various aminopyrimidine-based CDK inhibitors.

The ethyl group at the 5-position provides a valuable vector for synthetic elaboration and can influence the solubility and pharmacokinetic properties of the final active pharmaceutical ingredient (API). Understanding the solid-state structure of this intermediate is paramount for several reasons:

-

Polymorph Screening: The crystal packing and intermolecular interactions can dictate the existence of different polymorphs, which can have significant implications for the stability, solubility, and bioavailability of downstream products.

-

Rational Drug Design: A detailed understanding of the hydrogen bonding patterns and conformational preferences of this building block can inform the design of more effective APIs.

-

Process Chemistry: Knowledge of the crystal structure can aid in the development of robust crystallization protocols for purification and control of the solid-state form.

While a dedicated study on the single-crystal structure of this compound is not readily found in the public domain, this guide will provide a predictive analysis and a detailed experimental pathway for its determination.

Predicted Molecular and Crystal Structure

Based on the fundamental principles of organic chemistry and an analysis of structurally related compounds in the Cambridge Structural Database (CSD), we can predict the key structural features of this compound.

Molecular Geometry

The pyrimidine ring is expected to be essentially planar. The exocyclic amine group and the ethyl substituent will exhibit specific conformational preferences. The C-N bond of the amine group will likely have some degree of double bond character due to resonance with the pyrimidine ring, which would favor planarity of the NH2 group with the ring. The ethyl group will likely be oriented to minimize steric hindrance with the adjacent ring atoms.

Predicted Intermolecular Interactions and Crystal Packing

The most significant intermolecular interaction governing the crystal packing of this compound is predicted to be hydrogen bonding mediated by the 2-amino group and the pyrimidine ring nitrogen atoms. It is highly probable that the molecules will form hydrogen-bonded dimers or catemers. A common and stable motif for 2-aminopyrimidines is the R2,2(8) graph set dimer, where two molecules are linked by a pair of N-H···N hydrogen bonds.

The ethyl groups are expected to engage in weaker van der Waals interactions and will likely segregate into hydrophobic regions of the crystal lattice. The interplay between the strong hydrogen bonding and the weaker hydrophobic interactions will ultimately determine the overall crystal packing.

Experimental Workflow for Crystal Structure Determination

This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the condensation of 3-ethoxy-2-ethyl-2-propenal with guanidine.

Protocol:

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Addition of Propenal: Add 3-ethoxy-2-ethyl-2-propenal (1.0 equivalent) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Resuspend the residue in water and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization

The key to obtaining high-quality single crystals suitable for X-ray diffraction is to screen a variety of solvents and crystallization techniques.

Protocol for Crystallization Screening:

-

Solvent Selection: Prepare saturated solutions of this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) at an elevated temperature.

-

Slow Evaporation: Allow the saturated solutions to evaporate slowly at room temperature in loosely capped vials.

-

Slow Cooling: Cool the saturated solutions from the elevated temperature to room temperature, and then to 4 °C in a refrigerator.

-

Vapor Diffusion: Place a solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol:

-

Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer. A preliminary screening of the crystal will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation and Analysis: The final refined structure is validated using software like PLATON to check for missed symmetry and other potential issues. The geometric parameters (bond lengths, angles), hydrogen bonding, and other intermolecular interactions are then analyzed.

Data Presentation and Visualization

Predicted Crystallographic Data

The following table summarizes the expected range of crystallographic parameters for this compound, based on an analysis of similar structures.

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c, C2/c, or P212121 are common for such molecules |

| Z (Molecules/Unit Cell) | 4 or 8 |

| Hydrogen Bonding | N-H···N hydrogen-bonded dimers or chains |

Visualizations

Molecular Structure of this compound

Caption: Predicted molecular structure of this compound.

Hypothetical Hydrogen Bonding Network

Caption: R2,2(8) hydrogen-bonded dimer motif.

Experimental Workflow Diagram

Caption: Workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination and publication, this guide provides a robust framework for its elucidation. The predicted structural features, centered around strong N-H···N hydrogen bonding, offer a solid starting point for understanding its solid-state behavior. The detailed experimental protocols herein describe a self-validating system for synthesis, crystallization, and analysis, empowering researchers in drug development to unlock the full potential of this valuable synthetic intermediate. The determination of this structure would be a valuable contribution to the field, providing critical insights for the rational design of next-generation therapeutics.

References

-

Title: Synthesis of 5-Ethyl-2-aminopyrimidine Source: Molbase URL: [Link]

- Title: Preparation of aminopyrimidine compounds as CDK inhibitors Source: Google Patents URL

- Title: Preparation of substituted pyrimidine compounds and their use as kinase inhibitors Source: Google Patents URL

An In-depth Technical Guide to the Solubility of 5-Ethylpyrimidin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Ethylpyrimidin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of empirical data, this document synthesizes information from closely related analogues, theoretical predictions, and established principles of physical chemistry to present a reliable estimation of its solubility profile in a range of common organic solvents. Furthermore, it details standardized experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate accurate data for critical applications. This guide serves as a vital resource for optimizing reaction conditions, developing robust purification strategies, and formulating effective end-products containing this compound.

Introduction

In the landscape of pharmaceutical and agrochemical research, pyrimidine derivatives hold a significant position due to their diverse biological activities. This compound, a member of this class, serves as a crucial intermediate in the synthesis of various targeted therapeutic agents.[1] A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating effective end-products.

This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive empirical data in publicly available literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established principles of physical chemistry to offer a reliable estimation of its solubility profile. Furthermore, it details standardized experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate accurate data tailored to their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Boiling Point | 286.7°C | [1] |

| Melting Point (Estimated) | 125-135 °C | Analogue-based estimation |

| Calculated XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Note: The melting point is an estimation based on the melting point of the closely related compound 2-aminopyrimidine (126-129 °C) and considering the influence of the ethyl group.

Estimated Solubility of this compound in Organic Solvents

The following table presents the estimated solubility of this compound in a range of common organic solvents at ambient temperature. These values are derived from the experimental solubility of 2-aminopyrimidine and adjusted to account for the presence of the C2-ethyl group, which is expected to slightly increase solubility in less polar solvents and slightly decrease it in highly polar solvents.[2][3][4]

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility ( g/100 mL) | Qualitative Solubility |

| Methanol | 32.7 | 15 - 25 | Very Soluble |

| Ethanol | 24.5 | 8 - 15 | Freely Soluble |

| Isopropanol | 19.9 | 3 - 7 | Soluble |

| n-Butanol | 17.5 | 2 - 5 | Soluble |

| Acetone | 20.7 | 10 - 20 | Very Soluble |

| Ethyl Acetate | 6.0 | 5 - 10 | Freely Soluble |

| Acetonitrile | 37.5 | 1 - 3 | Sparingly Soluble |

| Dimethylformamide (DMF) | 36.7 | > 30 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 30 | Very Soluble |

| Tetrahydrofuran (THF) | 7.6 | 4 - 8 | Soluble |

| Chloroform | 4.8 | 1 - 4 | Sparingly Soluble |

| Toluene | 2.4 | < 0.5 | Slightly Soluble |

| Hexane | 1.9 | < 0.1 | Practically Insoluble |

Disclaimer: The quantitative solubility data presented is an estimation and should be confirmed experimentally for critical applications.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary amine and pyrimidine ring introduce polarity and the capacity for hydrogen bonding.[5] The ethyl group, conversely, adds a nonpolar character.

The principle of "like dissolves like" is a useful qualitative guide.[6] Polar solvents, such as alcohols and DMSO, are expected to be effective at solvating this compound by forming strong dipole-dipole interactions and hydrogen bonds. Nonpolar solvents, like hexane, will be poor solvents due to their inability to overcome the strong solute-solute interactions in the crystal lattice.

For a more quantitative prediction, the General Solubility Equation (GSE) developed by Yalkowsky can be employed for aqueous solubility:[7][8][9]

Log S = 0.5 - 0.01 * (MP - 25) - Log P

Where:

-

Log S is the logarithm of the molar solubility.

-

MP is the melting point in degrees Celsius.

-

Log P is the logarithm of the octanol-water partition coefficient.

Using our estimated melting point of 130°C and the calculated XLogP3 of 1.1, the estimated aqueous solubility is approximately 0.02 mol/L, or about 0.25 g/100 mL. This suggests that this compound is sparingly soluble in water.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[10][11][12][13]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C). Agitate the samples for 24-48 hours to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][14][15][16]

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[17][18][19][20]

Principle: A concentrated solution of the compound in DMSO is rapidly diluted into an aqueous or organic solvent. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation and Detection: Shake the plate for a set period (e.g., 1-2 hours) at room temperature. The presence of precipitate can be detected by nephelometry (light scattering) or by filtering the solutions and measuring the concentration of the dissolved compound by UV-Vis spectroscopy or LC-MS.[21]

Caption: Kinetic Solubility Workflow

Conclusion

While a comprehensive experimental dataset for the solubility of this compound in a wide range of organic solvents is not yet publicly available, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from the closely related analogue 2-aminopyrimidine and applying established theoretical principles, a reliable estimation of its solubility profile has been presented.

For applications requiring a high degree of accuracy, the detailed experimental protocols for determining both thermodynamic and kinetic solubility offer a clear path to generating precise, in-house data. A thorough understanding and experimental validation of the solubility of this compound will undoubtedly facilitate its effective utilization in the synthesis and formulation of novel therapeutic and agrochemical agents.

References

A comprehensive list of references is available in the appendix.

Appendix: References

-

Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Ran, Y., & Yalkowsky, S. H. (2002).

-

Abbott, S. (n.d.). Ideal Solubility. Practical Solubility Science. Retrieved from [Link]

- Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).

- Langguth, P., et al. (2005). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 77(14), 4473-4478.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Current Drug Metabolism, 2(1), 87-98.

- USP. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 34-39.

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Ran, Y., & Yalkowsky, S. H. (2001).

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

- Liu, Y., et al. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K.

- American Chemical Society. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents.

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Yalkowsky, S. H. (2002). Estimation of aqueous solubility of organic compounds by using the general solubility equation. Chemosphere, 48, 487–509. - QsarDB.

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- ACS Publications. (n.d.). Why Are Some Properties More Difficult To Predict than Others? A Study of QSPR Models of Solubility, Melting Point, and Log P.

- Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- ChemicalBook. (n.d.). 5-AMino-2-ethylpyriMidine (1152519-74-8).

- ACS Publications. (n.d.).

- World Scientific News. (2016).

- ACS Publications. (2022).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.

- PubChem. (n.d.). N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine.

- ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.

- PubChem. (n.d.). 5-Ethyl-2-methylpyridine.

- ChemicalBook. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (1180132-17-5).

- PubMed Central. (n.d.). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines.

- Chemaxon. (n.d.). Theory of aqueous solubility prediction.

- TradeIndia. (n.d.). N-(5-Amino-2-Methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-Amine.

- Pandawa Institute Journals. (2025).

- PubMed Central. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- MDPI. (n.d.).

- ResearchGate. (2025).

- PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- PubChem. (n.d.). 2-Chloropyrimidin-5-amine.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. enamine.net [enamine.net]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Tautomerism in 5-Substituted 2-Aminopyrimidines: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. The biological activity of these molecules is inextricably linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the subtle yet critical phenomenon of tautomerism. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of amino-imino tautomerism in 5-substituted 2-aminopyrimidines. We will delve into the fundamental principles governing this equilibrium, the profound influence of substituents at the 5-position, and the critical role of the solvent environment. Furthermore, this guide offers detailed, field-proven experimental and computational protocols for the accurate characterization and quantification of tautomeric species, ensuring scientific integrity and reproducibility. By synthesizing theoretical knowledge with practical application, this document aims to equip scientists with the necessary expertise to navigate the complexities of tautomerism in drug design and development, ultimately leading to the creation of safer and more efficacious medicines.

The Critical Impact of Tautomerism in Drug Discovery

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium can have significant consequences for a drug candidate's properties, affecting its absorption, distribution, metabolism, excretion (ADME), and pharmacodynamics.[2] The different tautomeric forms of a molecule can exhibit distinct pharmacophoric features, altering their ability to bind to a biological target.[3] For instance, a hydrogen bond donor in one tautomer may become a hydrogen bond acceptor in another, completely changing the interaction profile with a protein's active site.[3]

The failure to adequately characterize the tautomeric state of a drug candidate can lead to misleading structure-activity relationships (SAR), poor optimization of lead compounds, and potential issues with drug stability, bioavailability, and even toxicity.[2] Therefore, a thorough understanding and experimental determination of the predominant tautomeric forms in relevant physiological environments are paramount for successful drug development.

Amino-Imino Tautomerism in 2-Aminopyrimidines

The 2-aminopyrimidine core can exist in two primary tautomeric forms: the aromatic amino form and the non-aromatic imino form. The equilibrium between these two forms is a prototropic tautomerism, involving the transfer of a proton between the exocyclic amino group and the endocyclic N1 nitrogen atom.

Figure 1: The amino-imino tautomeric equilibrium in 2-aminopyrimidines.

Generally, for unsubstituted 2-aminopyrimidine, the amino form is significantly more stable due to the energetic favorability of maintaining the aromaticity of the pyrimidine ring.[4] However, this equilibrium can be influenced by a variety of factors, most notably the electronic nature of substituents on the pyrimidine ring and the surrounding solvent environment.

The Influence of 5-Substituents on Tautomeric Equilibrium

The electronic properties of a substituent at the 5-position of the pyrimidine ring can modulate the relative stability of the amino and imino tautomers. This effect is primarily due to the substituent's ability to donate or withdraw electron density from the ring system, thereby influencing the basicity of the endocyclic and exocyclic nitrogen atoms.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the pyrimidine ring. This has a more pronounced effect on the basicity of the endocyclic nitrogens (N1 and N3) compared to the exocyclic amino group. By making the ring nitrogens less basic, EWGs can destabilize the imino form (where N1 is protonated) relative to the amino form. Thus, electron-withdrawing groups at the 5-position are generally expected to shift the equilibrium further towards the more stable amino tautomer.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the pyrimidine ring. This increases the basicity of the ring nitrogens, potentially stabilizing the protonated imino form. However, the energetic cost of losing aromaticity is substantial, and even with strong electron-donating groups, the amino form is generally expected to predominate. The effect of EDGs is to lessen the energy difference between the two tautomers compared to the unsubstituted parent compound.

Quantitative Insights from Computational Studies

| Substituent (at position 5) | Hammett Constant (σp) | Predicted ΔE (Amino - Imino) (kcal/mol) | Predominant Tautomer |

| -NO₂ | +0.78 | > 15 (estimated) | Amino |

| -Cl | +0.23 | ~14 (estimated) | Amino |

| -H | 0.00 | ~13.6[5] | Amino |

| -CH₃ | -0.17 | ~13 (estimated) | Amino |

| -OCH₃ | -0.27 | ~12.5 (estimated) | Amino |

Table 1: Predicted relative energies and predominant tautomers for 5-substituted 2-aminopyridines based on computational studies.[5] The ΔE values are estimates based on the known stabilizing/destabilizing effects of the substituents and should be considered qualitative for the pyrimidine system.

The Role of the Solvent Environment

The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium.[6] Solvents can preferentially solvate and stabilize one tautomer over the other.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They are adept at stabilizing the more polar imino tautomer through hydrogen bonding to the N-H and C=N moieties. This can shift the equilibrium towards the imino form, although the amino form often remains predominant.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and have high dielectric constants. They can stabilize the imino tautomer by accepting a hydrogen bond from the N-H group. Dimethyl sulfoxide (DMSO) is a particularly interesting solvent for tautomer studies as it can effectively solvate both tautomers and often allows for the observation of separate NMR signals for each species at room temperature if the exchange rate is slow enough.

-

Nonpolar Solvents (e.g., chloroform, toluene): In nonpolar environments, intramolecular hydrogen bonding and inherent stability are the primary driving forces. In the absence of strong solute-solvent interactions, the more stable, aromatic amino tautomer is overwhelmingly favored.

Experimental Protocols for Tautomer Analysis

The robust characterization of tautomeric equilibria requires the use of orthogonal analytical techniques. Here, we present detailed, self-validating protocols for the most common and reliable methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomers in solution.[7]

Figure 2: Workflow for quantitative NMR analysis of tautomerism.

Detailed Methodology (Quantitative ¹H NMR):

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the 5-substituted 2-aminopyrimidine.

-

Dissolve the sample in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (DMSO-d₆ is often a good starting point as its hydrogen-bond accepting nature can slow down proton exchange).

-

If absolute quantification is desired, add a known amount of an internal standard with a sharp, isolated signal (e.g., 1,3,5-trimethoxybenzene).

-

-

Instrument Setup and Acquisition:

-

Ensure the spectrometer is well-shimmed to obtain sharp signals.

-

Determine the longest T₁ relaxation time of the protons of interest using an inversion-recovery pulse sequence.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ to ensure full relaxation of all signals for accurate integration.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Identify signals that are unique to the amino and imino tautomers. Key diagnostic signals include:

-

Amino Tautomer: A broad singlet for the -NH₂ protons and distinct aromatic protons.

-

Imino Tautomer: Separate signals for the endocyclic N-H and the exocyclic =N-H protons, and potentially shifted "aromatic" protons due to the loss of aromaticity.

-

-

Integrate well-resolved, non-overlapping signals corresponding to each tautomer.

-

Calculate the mole fraction (% Tautomer) and the tautomeric equilibrium constant (K_T = [Imino]/[Amino]) from the integral ratios.

-

Causality and Self-Validation: The choice of a long relaxation delay is critical for quantitative accuracy, as signals with different T₁ values will otherwise be disproportionately attenuated. The use of ¹³C and ¹⁵N NMR can help to definitively assign the structures of the observed tautomers, as the chemical shifts of the ring carbons and nitrogens are highly sensitive to the tautomeric state. For example, the carbon atom at the 2-position (C2) will be more sp²-like in the amino form and more sp³-like in the imino form, leading to a significant upfield shift in the ¹³C NMR spectrum for the imino tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different chromophores in solution and can be used to estimate tautomeric ratios.

Detailed Methodology:

-

Reference Spectra:

-

Ideally, obtain the spectra of "locked" analogues that are fixed in the amino and imino forms. For example, a 2-(dimethylamino)pyrimidine can serve as a model for the amino tautomer, while an N1-methyl-2-imino-1,2-dihydropyrimidine can model the imino form.

-

Alternatively, use computational methods (e.g., Time-Dependent DFT) to predict the theoretical λ_max for each tautomer.

-

-

Sample Preparation and Acquisition:

-

Prepare solutions of the compound in the desired solvent at a concentration that gives an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Deconvolute the experimental spectrum by fitting it with a linear combination of the reference spectra of the pure tautomers. The coefficients of the fit will correspond to the mole fractions of each tautomer.

-

Causality and Self-Validation: The amino tautomer, being fully aromatic, is expected to have a different λ_max and a higher molar absorptivity compared to the non-aromatic imino tautomer.[7] This difference in their electronic transitions is the basis for their differentiation by UV-Vis spectroscopy. Comparing results across different solvents can provide insights into the stabilizing effects of the solvent on each tautomer.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides unambiguous structural information, definitively identifying the tautomeric form present in the crystal lattice. It is important to note that the tautomeric form in the solid state may not be the same as the predominant form in solution due to packing forces and intermolecular interactions in the crystal.

Case Study in Drug Development: The Relevance of Tautomerism in Minoxidil

Minoxidil, a potent antihypertensive agent also widely used for the treatment of androgenic alopecia, provides an excellent real-world example of the importance of tautomerism.[8] Minoxidil is a 2,4-diamino-6-piperidinopyrimidine 3-oxide. While not a simple 5-substituted 2-aminopyrimidine, its core structure is highly relevant.

Minoxidil is a prodrug that requires bioactivation to its sulfated metabolite, minoxidil sulfate, to exert its therapeutic effect on hair follicles.[9] The structure of minoxidil can be represented by different tautomers, and the specific tautomeric form can influence its metabolism and activity. The N-oxide functionality and the amino groups create a complex system where multiple tautomeric forms are possible. The predominant tautomer under physiological conditions is crucial for its interaction with the sulfotransferase enzyme (SULT1A1) responsible for its activation.[9] Understanding the tautomeric equilibrium of minoxidil and its analogues is therefore critical for designing new hair growth stimulants with improved efficacy and metabolic profiles.

Conclusion and Future Outlook

The tautomerism of 5-substituted 2-aminopyrimidines is a critical parameter that must be carefully considered and characterized during the drug discovery and development process. The electronic nature of the 5-substituent and the properties of the solvent environment can significantly influence the position of the amino-imino equilibrium. As we have demonstrated, a combination of high-level computational methods and rigorous experimental techniques, particularly quantitative NMR spectroscopy, provides a robust framework for understanding and quantifying tautomerism in this important class of molecules.

For drug development professionals, a proactive approach to tautomer characterization is essential. Early-stage investigation of tautomerism can prevent costly late-stage failures and lead to the development of more robust and efficacious drug candidates. As our understanding of the subtle interplay between molecular structure, tautomerism, and biological activity continues to grow, so too will our ability to rationally design the next generation of 2-aminopyrimidine-based therapeutics.

References